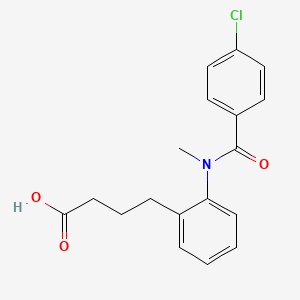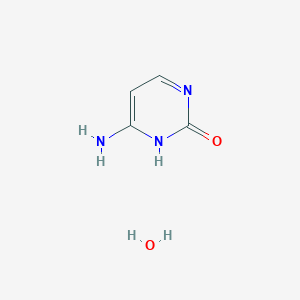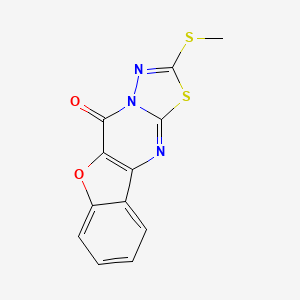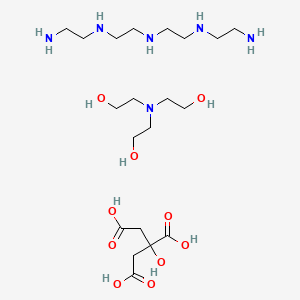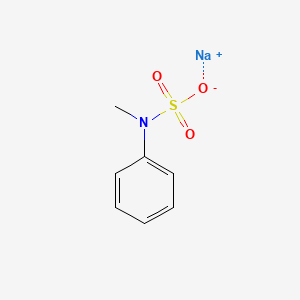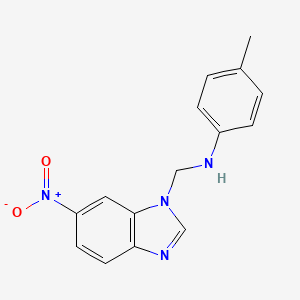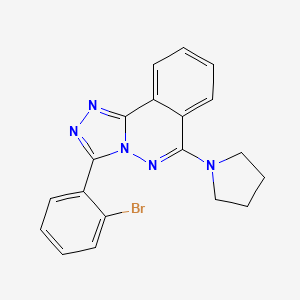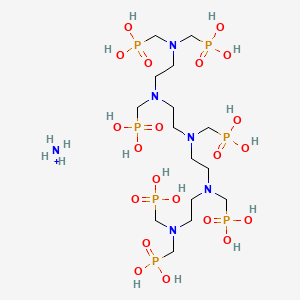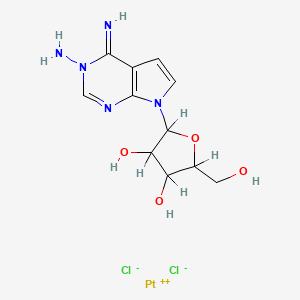
3-Aminotubercidindichloroplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]
Industrial Production Methods
Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Applications De Recherche Scientifique
3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum compound with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
3-Aminotubercidindichloroplatinum(II) is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for targeted delivery and reduced toxicity makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
84738-88-5 |
|---|---|
Formule moléculaire |
C11H15Cl2N5O4Pt |
Poids moléculaire |
547.3 g/mol |
Nom IUPAC |
2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride |
InChI |
InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
DFGLBXDHMBKLHO-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


